![molecular formula C11H22F3NO4Si B14652994 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide CAS No. 42219-88-5](/img/structure/B14652994.png)
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is a chemical compound with the molecular formula C9H18F3NO3Si. It is known for its unique combination of trifluoroacetamide and triethoxysilyl groups, which impart distinct chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide typically involves the reaction of 3-(triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves:
Reactants: 3-(triethoxysilyl)propylamine and trifluoroacetic anhydride.
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the silane group.
Temperature: The reaction is usually conducted at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other silane compounds to form complex siloxane structures.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Substituted trifluoroacetamides.
Condensation: Cross-linked siloxane networks.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes.
Biology: Employed in the modification of surfaces for bioanalytical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form durable siloxane networks.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide involves its ability to undergo hydrolysis and condensation reactions. The triethoxysilyl group hydrolyzes to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications where stable and durable siloxane networks are required.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: Lacks the triethoxysilyl group, making it less versatile in forming siloxane networks.
N-(3-Triethoxysilylpropyl)acetamide: Does not contain the trifluoro group, which affects its reactivity and chemical properties.
Uniqueness
2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide is unique due to the presence of both trifluoroacetamide and triethoxysilyl groups. This combination imparts distinct reactivity and functionality, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
42219-88-5 |
|---|---|
Fórmula molecular |
C11H22F3NO4Si |
Peso molecular |
317.38 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(3-triethoxysilylpropyl)acetamide |
InChI |
InChI=1S/C11H22F3NO4Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-15-10(16)11(12,13)14/h4-9H2,1-3H3,(H,15,16) |
Clave InChI |
NOWPDGNKFNDYKU-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)C(F)(F)F)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)


![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
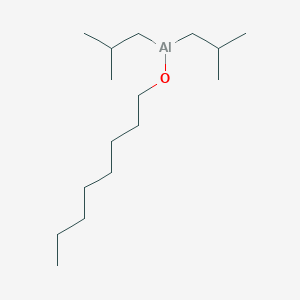
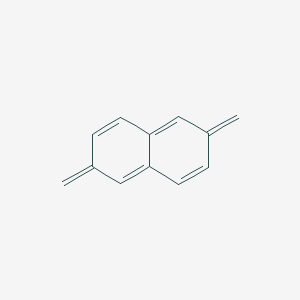
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
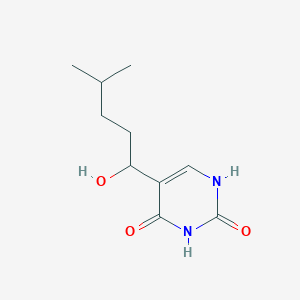
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
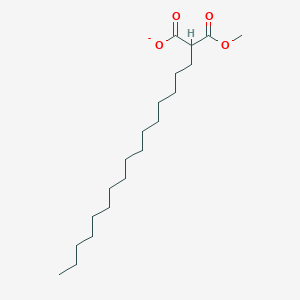
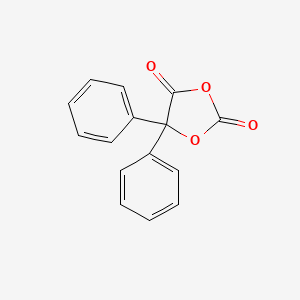
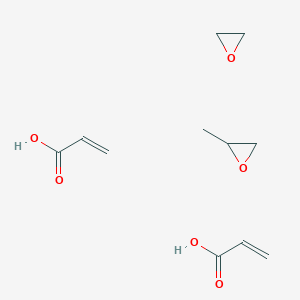

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
